molecular formula C13H15BrN4OS B4851374 5-bromo-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide

5-bromo-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide

Cat. No. B4851374
M. Wt: 355.26 g/mol
InChI Key: USAXUJFKXWDZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide is a compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiadiazole family and has been found to possess a range of interesting biochemical and physiological effects. The purpose of

Mechanism of Action

The mechanism of action of 5-bromo-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide is not fully understood. However, research has suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and survival. It may also work by modulating the activity of certain signaling pathways that are involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
Research has shown that 5-bromo-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide has a range of interesting biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cell growth and survival, such as AKT and mTOR. It has also been found to induce apoptosis in cancer cells. In addition, it has been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide in lab experiments is that it has been found to be effective at inhibiting the growth of cancer cells and inducing apoptosis. This makes it a promising compound for the development of new cancer therapies. However, one limitation is that the mechanism of action is not fully understood, which could make it difficult to optimize its use in the lab.

Future Directions

There are several future directions for research on 5-bromo-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide. One area of interest is in the development of new cancer therapies. Research could focus on optimizing the use of this compound in combination with other drugs or on developing new derivatives with improved activity. Another area of interest is in the study of the mechanism of action. Further research could help to elucidate the pathways involved in the anti-cancer and anti-inflammatory effects of this compound. Finally, research could focus on the development of new methods for synthesizing this compound, which could help to improve its availability for scientific research.

Scientific Research Applications

5-bromo-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide has been found to have potential applications in scientific research. One area of interest is in the study of cancer. Research has shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.

properties

IUPAC Name

5-bromo-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4OS/c1-3-8(4-2)12-17-18-13(20-12)16-11(19)9-5-10(14)7-15-6-9/h5-8H,3-4H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAXUJFKXWDZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide
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5-bromo-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide
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5-bromo-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide
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5-bromo-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide
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5-bromo-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide
Reactant of Route 6
5-bromo-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide

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